An In-depth Technical Guide on the Chemical Properties of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
An In-depth Technical Guide on the Chemical Properties of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
This technical guide provides a comprehensive overview of the chemical properties of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid, a fluorinated analog of the amino acid proline. This document is intended for researchers, scientists, and drug development professionals interested in the application of this compound in medicinal chemistry and peptide synthesis.
Chemical and Physical Properties
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid is a synthetic amino acid derivative. The introduction of a fluorine atom at the 4-position of the pyrrolidine ring significantly influences its conformational preferences and electronic properties, making it a valuable tool in peptide and protein engineering.
Quantitative Data
The following table summarizes the key quantitative chemical and physical properties of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid and its common N-protected forms. It is important to note that some of the presented data are predicted values due to the limited availability of experimental data for this specific stereoisomer.
| Property | (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid | (2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid |
| Molecular Formula | C₅H₈FNO₂ | C₁₀H₁₆FNO₄ |
| Molecular Weight | 133.12 g/mol | 233.24 g/mol [1] |
| CAS Number | 2507-61-1 (for the corresponding (2S,4R) isomer)[2][3] | 681128-50-7[1] |
| Physical Form | Solid[2][3] | Solid |
| Melting Point | 264 °C (for the corresponding (2S,4R) isomer)[4] | Not available |
| pKa (predicted) | Not available | 3.53 ± 0.40 |
| LogP (calculated) | -0.229 (for the (2S,4S) isomer)[5] | Not available |
| Storage Temperature | Room Temperature or 2-8 °C[2][3] | 2-8 °C |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and characterization of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid are crucial for its application in research.
Synthesis
The enantioselective synthesis of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid can be achieved through various synthetic routes, often starting from chiral precursors. A general approach involves the fluorination of a protected hydroxyproline derivative with subsequent deprotection steps.
Example Synthetic Protocol (Conceptual):
-
Protection: Start with a commercially available protected (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid derivative, for instance, the N-Boc protected methyl ester.
-
Fluorination: The hydroxyl group at the 4-position is converted to a fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically proceeds with inversion of stereochemistry.
-
Deprotection: The protecting groups (e.g., Boc and methyl ester) are removed under appropriate acidic or basic conditions to yield the final product.
-
Purification: The crude product is purified by techniques such as recrystallization or column chromatography to obtain the pure (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid.
Purification
Purification of fluorinated proline analogs is often achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).
General HPLC Purification Protocol:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA) is typically employed.
-
Detection: UV detection at a wavelength of 214 nm is suitable for monitoring the peptide bond.
-
Fraction Collection: Fractions corresponding to the desired product peak are collected, and the solvent is removed by lyophilization.
Spectroscopic Characterization
The structure and purity of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid are confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the pyrrolidine ring. The chemical shifts and coupling constants are influenced by the presence of the fluorine atom. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (>10 ppm).[6]
-
¹³C NMR: The carbon NMR spectrum will display five distinct signals for the pyrrolidine ring carbons. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant. The carbonyl carbon of the carboxylic acid will resonate at a characteristic downfield position (around 170-180 ppm).[6]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.
-
A strong absorption band around 1700-1750 cm⁻¹ is characteristic of the C=O stretching of the carboxyl group.
-
A C-F stretching vibration is expected in the region of 1000-1400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to confirm the molecular weight of the compound. The fragmentation pattern can provide structural information. For proline-containing peptides, cleavage N-terminal to the proline residue is a common fragmentation pathway.
-
Biological Context and Signaling Pathways
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid and its stereoisomers have been instrumental in studying the structure and stability of collagen, the most abundant protein in mammals. The hydroxylation of proline residues is a critical post-translational modification in collagen biosynthesis, essential for the stability of the collagen triple helix.
Collagen Biosynthesis and the Role of Proline Hydroxylation
Collagen synthesis is a complex process that involves multiple enzymatic steps. Prolyl 4-hydroxylase is a key enzyme that catalyzes the formation of 4-hydroxyproline from proline residues within the procollagen chains in the endoplasmic reticulum.[7][8] This hydroxylation is crucial for the formation of a stable triple helix at physiological temperatures.[7][9]
The use of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid as a substitute for hydroxyproline in collagen model peptides has provided valuable insights into the forces that stabilize the triple helix, suggesting that stereoelectronic effects play a more significant role than hydrogen bonding.
Experimental Workflow for Collagen Stability Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique used to study the secondary structure of proteins, including the triple helical conformation of collagen. The thermal stability of collagen and its analogs can be assessed by monitoring the CD signal as a function of temperature.
This workflow allows for the quantitative comparison of the stability of collagen peptides containing (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid with those containing natural proline or hydroxyproline, thereby elucidating the structural effects of fluorination.[10][11][12]
References
- 1. (2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid | C10H16FNO4 | CID 9942734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid | 2507-61-1 [sigmaaldrich.com]
- 3. (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid | 2507-61-1 [sigmaaldrich.com]
- 4. (2S,4R)-4-FLUORO-PYRROLIDINE-2-CARBOXYLIC ACID | 2507-61-1 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Procollagen-proline dioxygenase - Wikipedia [en.wikipedia.org]
- 10. Circular Dichroism Spectroscopy of Collagen Fibrillogenesis: A New Use for an Old Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Circular Dichroism Spectroscopy of Collagen Fibrillogenesis: A New Use for an Old Technique: Full Paper PDF & Summary | Bohrium [bohrium.com]
